5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Overview
Description
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a suitable valeric acid derivative.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with the valeric acid derivative in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A related compound with a phenylacetic acid backbone.
3,4-Dimethoxycinnamic acid: Another structurally similar compound with a cinnamic acid backbone.
Uniqueness
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its specific combination of a dimethoxyphenyl group and a valeric acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Biological Activity
5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, with the molecular formula C13H16O5 and a molecular weight of approximately 252.26 g/mol, is an organic compound that has garnered interest for its potential biological activities. Its structure, characterized by a five-carbon chain with a ketone functional group and two methoxy groups attached to a phenyl ring, contributes to its unique properties and reactivity in various biological contexts.
The synthesis of this compound typically involves multiple steps in organic chemistry, utilizing various reagents to achieve the desired product. The presence of methoxy groups enhances the compound's solubility and reactivity, making it suitable for a range of applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial in combating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies have suggested that it may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Interaction studies have shown that it may bind to specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro when tested against standard oxidants .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics .
Comparative Analysis
The following table summarizes the comparison between this compound and structurally similar compounds regarding their molecular properties and biological activities:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C13H16O5 | 252.26 g/mol | Contains two methoxy groups |
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O5 | 266.29 g/mol | Additional methyl group |
4-Methoxybenzoic acid | C9H10O3 | 166.17 g/mol | Simpler structure without ketone |
3,4-Dimethoxybenzoic acid | C10H12O4 | 196.20 g/mol | Lacks the oxovaleric structure |
The unique structural features of this compound likely enhance its biological activity compared to these similar compounds.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPFAIMGNLXMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374339 | |
Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-55-6 | |
Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4378-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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